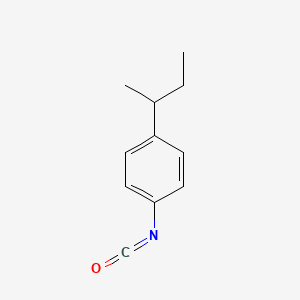
4-sec-Butylphenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-Butylphenyl isocyanate is a chemical compound with the linear formula CH3CH2CH(CH3)C6H4NCO . It has a molecular weight of 175.23 .
Synthesis Analysis
Isocyanates, including 4-sec-Butylphenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers using triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of 4-sec-Butylphenyl isocyanate is represented by the SMILES string CCC©c1ccc(cc1)N=C=O . The InChI key for this compound is SSMJMZXHYWSCET-UHFFFAOYSA-N .Chemical Reactions Analysis
Isocyanates, including 4-sec-Butylphenyl isocyanate, can be oxidized to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . The process is complete in a few minutes, forming dimethyl sulfide as the only byproduct .Physical And Chemical Properties Analysis
4-sec-Butylphenyl isocyanate has a boiling point of 199-200 °C , a density of 0.988 g/mL at 25 °C , and a refractive index n20/D of 1.5170 .Applications De Recherche Scientifique
Kinetics of Urethane Reactions
A study explored the kinetics of urethane reactions involving phenyl isocyanate and butanediols, using zirconium (IV) acetylacetonate as a catalyst. This research provides insights into the reaction mechanisms of isocyanates, which could be applicable to 4-sec-Butylphenyl isocyanate in similar reactions (Wang, Yang, Bai, & Li, 2013).
Reactivity with Urethanes
Another study examined the reactivity of polyisocyanates with urethanes under various conditions, highlighting the potential of isocyanates like 4-sec-Butylphenyl isocyanate in the formation of complex chemical structures such as allophanates (Lapprand et al., 2005).
Biotransformation by Bacteria
Research on the biotransformation of 4-sec-butylphenol by Gram-positive bacteria indicated the potential of these organisms to modify compounds related to 4-sec-Butylphenyl isocyanate, demonstrating environmental and biotechnological applications (Hahn, Sünwoldt, Mikolasch, & Schauer, 2013).
Polyurethane Production Chain Impurities
A study on the byproducts in polyurethane production chains, involving phenyl and 4-methylphenyl isocyanide dichlorides, provides insights that could be relevant for understanding impurities in processes using 4-sec-Butylphenyl isocyanate (Callison et al., 2012).
Electrolyte Additives in Li-ion Batteries
Research on aromatic isocyanates, including phenyl isocyanate, as electrolyte additives for Li-ion batteries highlights a novel application area that could potentially extend to 4-sec-Butylphenyl isocyanate (Zhang, 2006).
Characterization of Polyester−Polyurethane
A study focused on characterizing polyester-polyurethane using methods like MALDI and SEC. This research could be relevant for understanding the properties of polyurethane materials involving 4-sec-Butylphenyl isocyanate (Murgasova et al., 2002).
Synthesis of Poly(phenyl isocyanate)s
The synthesis and structure of poly(phenyl isocyanate)s bearing optically active groups were investigated. This study suggests potential applications in the synthesis of polymers using derivatives of 4-sec-Butylphenyl isocyanate (Hino, Maeda, & Okamoto, 2000).
Isocyanate Insertion into Mono- and Diaminosilanes
Research on the insertion of phenyl isocyanate into mono- and diaminosilanes can provide insights into chemical reactions and potential applications involving 4-sec-Butylphenyl isocyanate (Kraushaar et al., 2017).
Chiral Poly(alkyl isocyanates) Polymerization
A study on the polymerization of chiral poly(alkyl isocyanates) using a chiral titanocene complex might offer a perspective on the polymerization of 4-sec-Butylphenyl isocyanate derivatives (Choinopoulos et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-butan-2-yl-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMZXHYWSCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400184 |
Source


|
| Record name | 4-sec-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-sec-Butylphenyl isocyanate | |
CAS RN |
480439-26-7 |
Source


|
| Record name | 4-sec-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

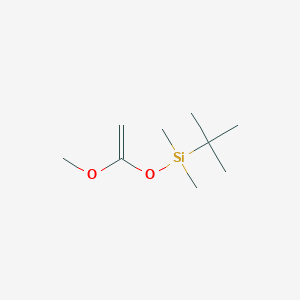
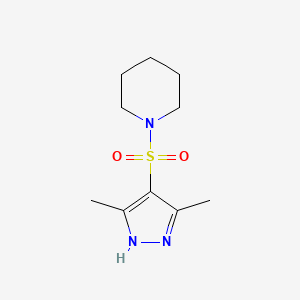
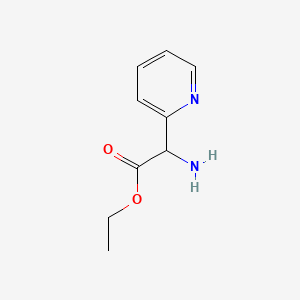
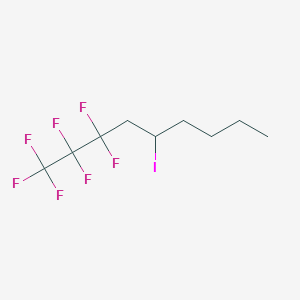
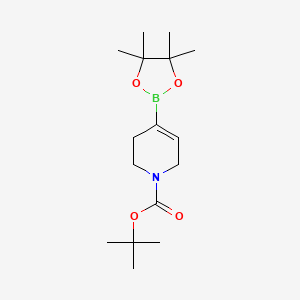
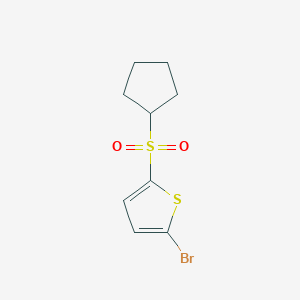
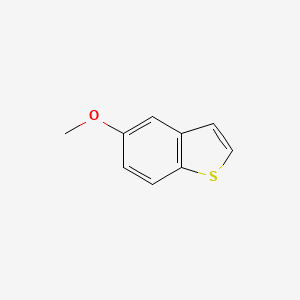
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
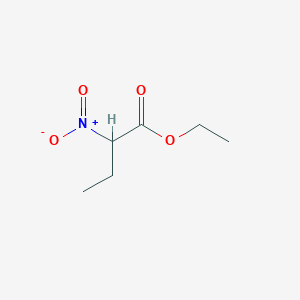
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
